The synthesis of iodamide meglumine involves several key steps, primarily focusing on the iodination of benzoic acid derivatives. The process typically includes:
Technical parameters such as temperature, reaction time, and concentration of reagents are critical in optimizing yield and purity during synthesis .
The molecular structure of iodamide meglumine can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and bonding characteristics .
Iodamide meglumine participates in various chemical reactions that are relevant both in its synthesis and application:
The mechanism of action for iodamide meglumine as a contrast agent involves:
Iodamide meglumine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems, including absorption, distribution, metabolism, and excretion .
Iodamide meglumine has several significant applications in the medical field:
Iodamide meglumine emerged during the mid-20th century as part of a significant advancement in iodinated contrast agents for radiographic procedures. Developed as an ionic, high-osmolar contrast medium, it represented a chemical innovation through the combination of the iodinated organic compound iodamide with the solubilizing agent meglumine (N-methylglucamine). This formulation capitalized on meglumine's properties as an amino sugar derivative (C~7~H~17~NO~5~) that enhanced water solubility and reduced toxicity compared to sodium-based alternatives [1] [6].
The compound was specifically engineered for intravascular administration in various diagnostic imaging applications. Historical records indicate its primary use in excretory urography (visualization of the urinary tract) and peripheral venography (imaging of veins), where it provided radiographic contrast through its organically bound iodine content (approximately 28.2% by weight in comparable agents). As a member of the ionic monomeric contrast media class, iodamide meglumine functioned by creating differential X-ray absorption between blood vessels/organs and surrounding tissues, enabling clear visualization of anatomical structures and pathologies [1] [4] [5]. Industry reports from the 1970s documented its classification among nine significant meglumine salts utilized in radiology, characterized by rapid renal excretion through glomerular filtration without metabolic alteration—a key pharmacological advantage at the time of its introduction [1] [4].
Table 1: Key Characteristics of Iodamide Meglumine
Property | Specification | Imaging Relevance |
---|---|---|
Chemical Class | Ionic monomer | High osmolarity agent |
Primary Cation | Meglumine | Improved solubility and reduced toxicity vs. sodium |
Iodine Content | ~28% (estimated) | X-ray attenuation capability |
Excretion Pathway | Renal (glomerular filtration) | Urographic applications |
Osmolality (Typical) | >1000 mOsm/kg | High viscosity and osmotic load |
Iodamide meglumine (marketed as RENOVUE-65 and RENOVUE-DIP) received FDA approval on July 25, 1978, but was subsequently withdrawn from the U.S. market due to converging clinical and economic factors [3]. The primary driver for discontinuation was the industry-wide transition toward safer, low-osmolar contrast media. With an osmolality exceeding 1000 mOsm/kg (approximately 5-8 times plasma osmolality), iodamide meglumine presented significant physiological challenges, including hemodynamic disturbances and increased patient discomfort during administration [1] [4] [5].
The development and regulatory approval of non-ionic alternatives (e.g., iohexol, iopamidol) in the 1980s dramatically reshaped the contrast media market. These agents offered substantially reduced osmolality (approximately 300-700 mOsm/kg for monomers, and near-isotonicity for dimers) while maintaining diagnostic efficacy, leading to improved patient tolerance and reduced adverse reaction profiles. Concurrently, the therapeutic limitations of iodamide became increasingly apparent. Unlike specialized agents developed for hepatobiliary imaging (e.g., meglumine iotroxate) or CT enhancement, iodamide meglumine lacked targeted tissue distribution properties, restricting its diagnostic utility to general vascular and urinary tract imaging [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: